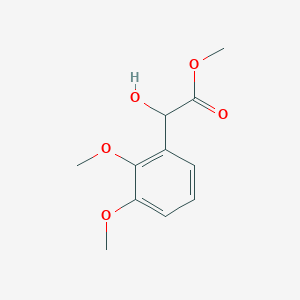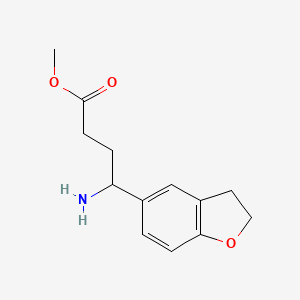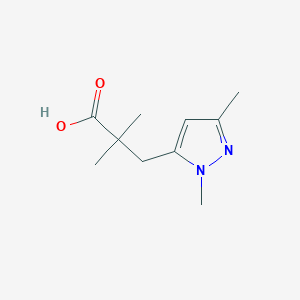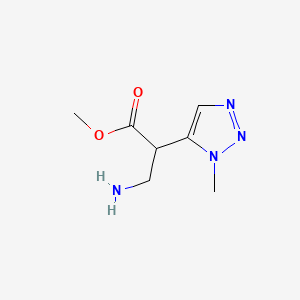
2-(Methylthio)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2S. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a benzimidazole ring substituted with a methylthio group at the 2-position and an amidine group at the benzimidazole nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzimidamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzimidazole with methyl iodide in the presence of a base such as potassium carbonate.
Formation of Amidine Group: The amidine group can be introduced by reacting the methylthio-substituted benzimidazole with an appropriate amidine precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)benzimidamide undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylthio)benzimidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)benzimidamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the apoptotic pathway, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)benzimidazole: Similar structure but lacks the amidine group.
2-(Methylsulfanyl)-1H-benzimidazole: Another similar compound with a different substituent at the 1-position.
Uniqueness
2-(Methylthio)benzimidamide is unique due to the presence of both the methylthio and amidine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
343270-75-7 |
|---|---|
Fórmula molecular |
C8H10N2S |
Peso molecular |
166.25 g/mol |
Nombre IUPAC |
2-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) |
Clave InChI |
DNOHIKXLRVSJNE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















